Product packaging for Kuhistaferone(Cat. No.:)

Kuhistaferone

Cat. No.: B1219866
M. Wt: 390.5 g/mol
InChI Key: NXAOPHXQGPBAHR-FTSHXLFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kuhistaferone is a natural sesquiterpene derivative isolated from the plant Ferula kuhistanica , a species with a history of use in traditional folk medicine . This compound has demonstrated moderate cytotoxic activity against the HCT116 human colon carcinoma cell line in biological studies, highlighting its potential in anticancer research . The molecular formula of this compound is C22H30O6, and its structure is characterized by five defined stereocenters, which are critical for its biological activity . As a specialized natural product, this compound serves as a valuable reference standard for phytochemical studies and a probe for investigating novel mechanisms of action in cancer biology. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications, nor for use in food, drugs, or household products. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O6 B1219866 Kuhistaferone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(2R,3R,3aS,4R,6aR)-2-hydroxy-4-methyl-4-(3-oxobutyl)-6a-propan-2-yl-3,3a,5,6-tetrahydro-2H-cyclopenta[b]furan-3-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H30O6/c1-13(2)22-12-11-21(4,10-9-14(3)23)18(22)17(20(26)28-22)27-19(25)15-5-7-16(24)8-6-15/h5-8,13,17-18,20,24,26H,9-12H2,1-4H3/t17-,18-,20-,21+,22-/m1/s1

InChI Key

NXAOPHXQGPBAHR-FTSHXLFYSA-N

SMILES

CC(C)C12CCC(C1C(C(O2)O)OC(=O)C3=CC=C(C=C3)O)(C)CCC(=O)C

Isomeric SMILES

CC(C)[C@]12CC[C@]([C@H]1[C@H]([C@@H](O2)O)OC(=O)C3=CC=C(C=C3)O)(C)CCC(=O)C

Canonical SMILES

CC(C)C12CCC(C1C(C(O2)O)OC(=O)C3=CC=C(C=C3)O)(C)CCC(=O)C

Synonyms

kuhistaferone

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of Kuhistaferone

Methodologies for Extraction and Isolation from Ferula kuhistanica Plant Material

The initial stage of isolating Kuhistaferone involves extracting it from the Ferula kuhistanica plant. Various parts of the plant, including fruits, roots, and stems, have been explored for their chemical constituents nih.gov.

Extraction is typically performed using organic solvents to solubilize and remove secondary metabolites from the plant material. For Ferula kuhistanica, ethyl acetate (B1210297) extracts of the air-dried fruits have been instrumental in yielding this compound, alongside other related compounds acs.orgnih.govnih.gov. Methanol extracts of the roots and stems have also been utilized, leading to the isolation of various daucane-type sesquiterpenes nih.gov. The choice of solvent is critical, influencing the efficiency of extraction for compounds with different polarities.

Following extraction, crude extracts are subjected to purification processes to isolate individual compounds. While specific chromatographic methods employed for this compound's purification are not detailed in the available literature snippets, standard techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex) are commonly used in natural product isolation. These methods separate compounds based on differences in their polarity, size, or affinity for the stationary phase, leading to enriched fractions or pure compounds. The establishment of this compound's structure was based on spectroscopic evidence, implying that chromatographic purification yielded material of sufficient purity for these analyses nih.govnih.govnih.gov.

Comprehensive Spectroscopic Analysis for Structural Assignment

Once isolated, the precise structure of this compound is determined through a suite of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structures of organic molecules. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) fraunhofer.deduke.edu.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Techniques:To establish the complex structure of this compound, advanced NMR experiments would have been employed. These typically include:

1D NMR (¹H and ¹³C NMR): These provide information on the number, type, and chemical environment of protons and carbons.

2D NMR Techniques: These experiments reveal correlations between nuclei, providing crucial insights into molecular connectivity. Commonly used techniques include:

COSY (Correlation Spectroscopy): Maps proton-proton couplings, indicating which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): Correlates protons directly bonded to carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons separated by two or three bonds, essential for establishing carbon skeleton connectivity and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, aiding in the determination of relative stereochemistry.

The "spectroscopic evidence" used to establish this compound's structure would have heavily relied on the interpretation of data from these high-resolution NMR experiments nih.govnih.govnih.govmdpi.comresearchgate.net.

Mass spectrometry (MS) is another indispensable tool for natural product characterization. It provides information about the molecular weight of a compound and its fragmentation patterns, which can be used to deduce structural features msu.edulibretexts.orgwikipedia.org.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise calculation of the molecular formula.

Fragmentation Analysis: When molecules are ionized in a mass spectrometer, they often fragment into smaller, charged ions and neutral radicals. Analyzing the masses of these fragment ions (the fragmentation pattern) provides clues about the molecular structure, including the presence of specific functional groups and the arrangement of the carbon skeleton libretexts.orgwikipedia.orgchemguide.co.uk.

Compound List

Synthetic Chemistry and Structural Modification of Kuhistaferone

Total Synthesis Approaches to (+)-Kuhistaferone

The first enantiocontrolled total synthesis of (+)-Kuhistaferone has been reported, marking a significant achievement in the field. This synthesis employed a series of sophisticated chemical reactions designed to precisely control stereochemistry and construct the molecule's characteristic features.

The total synthesis of (+)-Kuhistaferone was specifically designed to be enantiocontrolled, meaning it aimed to produce a single enantiomer of the molecule. This approach is crucial for natural products, as biological activity is often enantiomer-specific. The methodologies employed focused on establishing the correct stereochemistry at multiple chiral centers within the sesquiterpenoid framework. Key to this was the construction of a quaternary stereogenic center, a common challenge in natural product synthesis, which was addressed through stereoselective transformations.

The successful total synthesis of (+)-Kuhistaferone relied on a strategic sequence of reactions, with several key steps being pivotal in assembling the molecule. These included:

Aluminum-based Lewis Acid Mediated Rearrangement: This reaction was instrumental in creating a quaternary stereogenic center, a critical structural element of Kuhistaferone. Lewis acids, particularly those based on aluminum, are known for their ability to catalyze rearrangements with high stereocontrol.

Ene-Reaction: The incorporation of an ene-reaction was another crucial step, facilitating the formation of new carbon-carbon bonds and the introduction of specific functional groups with control over stereochemistry.

These reactions, when orchestrated in a specific sequence, allowed for the efficient and stereoselective construction of the (+)-Kuhistaferone molecule from simpler starting materials.

Table 1: Key Steps in the Total Synthesis of (+)-Kuhistaferone

Reaction TypeRole in SynthesisSignificance
Aluminum-based Lewis Acid Mediated RearrangementConstruction of a quaternary stereogenic centerEssential for establishing a key chiral center with high stereoselectivity.
Ene-ReactionFormation of carbon-carbon bonds and introduction of functional groupsContributes to skeletal construction and stereochemical control.
Intramolecular Horner–Emmons ReactionFormation of specific structural motifs (e.g., alkene within a ring system)Aids in completing the molecular framework with the correct stereochemistry and functionalization.

Semisynthesis Strategies from Natural Precursors

Specific strategies for the semisynthesis of this compound from readily available natural precursors are not extensively detailed in the reviewed literature. Research has predominantly focused on the de novo total synthesis of the molecule.

Derivatization and Analogue Synthesis of this compound

Information regarding the specific chemical modification of this compound's core sesquiterpenoid skeleton or the synthesis of biologically active this compound derivatives through laboratory derivatization is limited in the provided search results. While this compound itself has been isolated and shown to possess moderate cytotoxicity against certain cancer cell lines, detailed studies on the synthesis of its novel derivatives for enhanced biological activity are not prominently featured. The broader literature on Ferula species does mention various sesquiterpene derivatives with diverse biological properties, but direct synthetic derivatization efforts on this compound are not explicitly described.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, systematically investigating how alterations in a molecule's chemical structure influence its biological activity oncodesign-services.comslideshare.net. By synthesizing a series of analogues with precise modifications to a lead compound, researchers can identify key structural features (pharmacophores) responsible for its therapeutic effects and optimize parameters such as potency, selectivity, and metabolic stability oncodesign-services.comslideshare.net.

Given this compound's reported cytotoxic activity, SAR studies would focus on understanding which structural elements contribute to this effect. The process typically involves:

Synthesis of Analogues: Creating a library of compounds where specific parts of the this compound molecule are systematically altered. This could include modifications to functional groups (e.g., hydroxyl, methyl groups), changes in stereochemistry, alterations to the carbon skeleton, or the introduction of new substituents.

Biological Evaluation: Testing these synthetic analogues in relevant biological assays, such as cytotoxicity assays against cancer cell lines, to quantify their activity.

Data Analysis: Correlating the observed biological activity with the specific structural modifications made to identify trends and key structural requirements for activity.

The total synthesis of (+)-Kuhistaferone has been achieved, employing strategies such as an aluminum-based Lewis acid-mediated rearrangement for the construction of a quaternary stereogenic center kyushu-u.ac.jpresearchgate.nettokushima-u.ac.jpkyushu-u.ac.jpweebly.com. This synthetic accessibility allows for the generation of diverse analogues. For instance, hypothetical SAR studies could explore the impact of:

Esterification or Etherification of Hydroxyl Groups: Modifying the polarity and hydrogen-bonding capabilities of any hydroxyl functionalities present in the this compound structure.

Oxidation or Reduction of Functional Groups: Altering the oxidation state of specific carbon atoms or functional groups within the sesquiterpene skeleton.

Stereochemical Inversions: Synthesizing diastereomers or enantiomers to assess the importance of specific spatial arrangements of atoms.

Skeleton Modifications: Introducing or removing specific ring systems or carbon units within the sesquiterpene framework.

By systematically evaluating these modified structures, researchers can map out the SAR landscape of this compound, potentially leading to the identification of more potent or selective cytotoxic agents.

Illustrative Data Table: Hypothetical SAR Study of this compound Analogues

Biological Activities and Pharmacological Mechanisms of Kuhistaferone Pre Clinical Investigations

In Vitro Cytotoxicity and Antiproliferative Mechanisms in Cellular Models

Studies have begun to explore Kuhistaferone's impact on cancer cell viability and growth. The compound has been associated with the induction of apoptosis and cell cycle arrest, fundamental processes that can inhibit tumor progression.

The modulation of cellular proliferation pathways is a cornerstone of anticancer drug development. Pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are critical regulators of cell growth, survival, and division, and their dysregulation is frequently observed in cancer nih.govanygenes.com. Natural products, in general, are known to influence these pathways, thereby exerting antiproliferative effects anygenes.comfrontiersin.orgsemanticscholar.org. While specific pathways targeted by this compound are yet to be fully detailed, its observed antiproliferative effects suggest an interaction with these fundamental cellular growth control mechanisms.

Research has indicated that this compound is involved in the induction of apoptosis and cell cycle arrest researchgate.net. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its induction is a desirable outcome for anticancer agents nih.govnih.govnih.gov. Cell cycle arrest, which halts the progression of cells through the stages of division, also serves to limit uncontrolled proliferation nih.govexplorationpub.comwaocp.org. These effects are often interconnected, with cell cycle arrest potentially leading to apoptosis.

The HCT116 cell line, derived from human colorectal carcinoma, is a widely used model for studying colon cancer due to its aggressive nature and relevance to tumor biology researchgate.netbiocompare.com. Studies involving other natural compounds have demonstrated significant antiproliferative and cytotoxic effects on HCT116 cells, often through mechanisms involving apoptosis and cell cycle modulation nih.govnih.govexplorationpub.comnih.gov. For instance, a fraction from Plectranthus vettiveroides induced apoptosis in HCT116 cells and modulated the PI3K signaling pathway explorationpub.com. Similarly, CQAH, a quinoline (B57606) derivative, exhibited substantial apoptotic effects on HCT116 cells nih.gov. Quercetin has also been shown to inhibit AMPK activity in HCT116 cells, leading to increased apoptosis under hypoxic conditions nih.gov. While specific quantitative data for this compound on HCT116 cells is not detailed in the provided snippets, its general association with apoptosis and cell cycle arrest suggests potential activity against such cancer cell lines.

Other Reported Pre-clinical Pharmacological ActivitiesThe only preclinical activity reported for this compound is itsmoderate cytotoxicity against the human colon tumor cell line HCT116soton.ac.ukmdpi.comdrugdiscoverytrends.com. Specific data, such as IC50 values or detailed mechanisms behind this cytotoxicity, were not found in the provided search results, precluding the generation of detailed research findings or data tables for this activity.

Due to the lack of specific scientific data for the majority of the requested sections, a comprehensive article adhering to the detailed outline and including data tables cannot be generated at this time.

Biosynthesis and Metabolic Pathways of Kuhistaferone in Ferula Kuhistanica

Proposed Biosynthetic Route of Kuhistaferone Sesquiterpenoid Skeleton

Sesquiterpenes, including this compound, are C15 compounds derived from the isoprenoid pathway. The fundamental building blocks for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) mdpi.comnih.gov. These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastid mdpi.com.

The initial step in sesquiterpene biosynthesis involves the condensation of IPP and DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS), to form farnesyl diphosphate (FPP) mdpi.comnih.gov. FPP serves as the direct substrate for sesquiterpene synthases (STSs). These enzymes catalyze the cyclization of FPP, initiating the formation of diverse sesquiterpene skeletons through carbocation intermediates nih.govencyclopedia.pub. The specific cyclization cascade for this compound's unique skeleton is not yet fully elucidated, but it is understood that FPP undergoes a series of cyclizations, rearrangements, and oxidations to yield the final sesquiterpenoid structure mdpi.commdpi.com. Ferula species are known to produce a variety of sesquiterpene skeletons, with daucane-type sesquiterpenes being particularly common researchgate.netmdpi.comnih.gov. This compound itself has been described as having an "unusual sesquiterpenoid skeleton" researchgate.netnih.govacs.orgrsc.org, suggesting a specialized cyclization or modification pathway.

Enzymatic Machinery Involved in this compound Formation

The formation of sesquiterpenes like this compound relies on a suite of enzymes, primarily sesquiterpene synthases (STSs) and subsequent modifying enzymes such as cytochrome P450 monooxygenases (P450s) and other tailoring enzymes mdpi.com.

Sesquiterpene Synthases (STSs): These enzymes are crucial for catalyzing the initial cyclization of FPP to form the basic sesquiterpene carbon skeleton. The diversity of sesquiterpene structures arises from the different specificities and catalytic mechanisms of various STSs nih.govencyclopedia.pub. Identifying the specific STS responsible for initiating the this compound skeleton is a key area for future research.

Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization, P450 enzymes are often involved in introducing oxygen-containing functional groups (e.g., hydroxyl, epoxy) into the sesquiterpene scaffold. These modifications are critical for generating the final, often complex, structures of natural products like this compound mdpi.com.

Other Tailoring Enzymes: Additional enzymes, such as dehydrogenases, reductases, acyltransferases, and glycosyltransferases, may also participate in post-cyclization modifications, further diversifying the sesquiterpenoid structures found in Ferula kuhistanica mdpi.commdpi.com.

Genetic Basis of this compound Biosynthesis

The genetic underpinnings of this compound biosynthesis are currently not fully characterized. However, like other plant secondary metabolites, its production is encoded by the plant's genome. The genes encoding the enzymes involved in the isoprenoid pathway (e.g., FPPS) and the specific STSs and tailoring enzymes responsible for this compound formation would be expressed in the tissues where the compound is synthesized, likely the fruits of Ferula kuhistanica researchgate.netnih.govacs.org.

Understanding the genetic basis would involve identifying and characterizing the genes responsible for the key enzymatic steps. This could include transcriptomic studies to identify genes upregulated during this compound production or genomic studies to locate gene clusters potentially involved in its biosynthesis. The identification of specific STSs and P450s involved in the biosynthesis of other Ferula sesquiterpenes could serve as a starting point for identifying homologous genes in F. kuhistanica mdpi.com.

Factors Influencing this compound Production in Ferula kuhistanica

The production of secondary metabolites like this compound in plants is influenced by a complex interplay of internal and external factors. These factors can affect both the expression of biosynthetic genes and the activity of the enzymes involved.

Developmental Stage and Tissue Specificity: this compound has been isolated from the fruits of Ferula kuhistanica researchgate.netnih.govacs.org. This suggests that the biosynthetic machinery for this compound is most active or specifically localized in the fruit tissues during certain developmental stages. Other Ferula species show variations in sesquiterpene profiles depending on the plant part (e.g., roots, aerial parts, seeds) nih.gov.

Environmental Conditions: Environmental factors such as light, temperature, water availability, and soil composition can significantly impact the production of secondary metabolites in plants. Stress conditions, including pathogen attack or herbivory, can also trigger the biosynthesis of defensive compounds, which may include sesquiterpenes mdpi.com. Specific studies on F. kuhistanica would be needed to determine how these environmental variables influence this compound accumulation.

Genetic Variation: Different chemotypes or ecotypes within Ferula kuhistanica might exist, potentially leading to variations in this compound content due to genetic differences in their biosynthetic pathways nih.gov.

Advanced Analytical and Computational Methodologies for Kuhistaferone Research

Chromatographic Quantification and Detection

Chromatographic techniques are fundamental for the isolation, identification, and quantification of natural products like Kuhistaferone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in this regard. HPLC is widely used for separating and quantifying compounds in complex mixtures, leveraging differences in their partitioning between a stationary and a mobile phase waters.comresearchgate.netnih.gov. For this compound, HPLC coupled with UV detection can provide characteristic retention times and peak areas, which are directly proportional to the compound's concentration waters.comtorontech.comresearchgate.net. Calibration curves, generated from standards of known concentrations, are essential for accurate quantification torontech.com.

GC-MS offers a complementary approach, combining the separation power of gas chromatography with the identification capabilities of mass spectrometry wikipedia.orgthermofisher.com. This technique is particularly useful for analyzing volatile or semi-volatile compounds. In the context of this compound, GC-MS can provide mass spectra that aid in structural elucidation and confirmation, while the chromatographic separation allows for quantification based on peak area wikipedia.orgthermofisher.cominnovatechlabs.com. The high temperatures involved in GC-MS can sometimes lead to thermal degradation, a factor that needs to be considered during method development wikipedia.org.

Metabolomic Profiling of Ferula kuhistanica for this compound and Related Compounds

Metabolomic profiling aims to comprehensively analyze the small molecule metabolites present within a biological sample. In the study of Ferula kuhistanica, metabolomic approaches are crucial for identifying and characterizing the full spectrum of compounds, including this compound and its related metabolites or biosynthesis precursors mdpi.com. Techniques like GC-MS and HPLC-MS are instrumental in untargeted metabolomic analyses, allowing for the detection and tentative identification of numerous compounds within the plant extract thermofisher.comacs.org. While specific metabolomic studies detailing this compound's presence alongside other compounds in Ferula kuhistanica are not extensively detailed in the provided search results, the general application of these techniques for plant metabolomics is well-established thermofisher.comacs.org.

In Silico Studies and Molecular Modeling of this compound

Computational methods, often referred to as "in silico" studies, play a significant role in predicting the behavior, interactions, and properties of molecules like this compound without the need for extensive laboratory experimentation. These methods include molecular modeling, ligand-protein docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations korea.ac.krirbbarcelona.orgresearchgate.netnih.govspringer.comgonzalezbello.comresearchgate.netnih.gov.

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand (like this compound) to a target protein galaxyproject.orgbiomedpharmajournal.orgarxiv.org. This process involves scoring functions that estimate the binding affinity, often expressed in kcal/mol, with more negative values indicating stronger binding arxiv.org. Docking simulations can reveal how this compound might interact with biological targets, identifying key amino acid residues involved in binding and providing insights into potential mechanisms of action researchgate.netgalaxyproject.orgbiomedpharmajournal.orgphyschemres.orgbioinformation.net. Software like AutoDock Vina is commonly employed for these simulations researchgate.netarxiv.org. Validation of docking results often involves re-docking known ligands or comparing predicted binding modes with experimental data physchemres.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity researchgate.netresearchgate.netmdpi.comfrontiersin.org. By analyzing a series of related compounds, QSAR models can predict the activity of new molecules based on their structural features and physicochemical properties researchgate.netfrontiersin.org. For this compound, QSAR studies could be used to understand which structural elements contribute most to its observed bioactivity, guiding the design of more potent analogs researchgate.netfrontiersin.org. These models rely on molecular descriptors that quantify various aspects of a molecule's structure and properties mdpi.com. The development and validation of QSAR models are critical to ensure their predictive accuracy and reliability researchgate.netfrontiersin.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, tracking the physical movements of atoms and molecules over time researchgate.netnih.gov. These simulations are essential for understanding the dynamic evolution of a system, including the conformational changes and flexibility of biomolecules and their interactions with ligands researchgate.netnih.gov. MD simulations can refine the binding poses predicted by docking, assess the stability of protein-ligand complexes, and provide detailed insights into the atomistic interactions researchgate.netnih.govbioinformation.netnih.govnih.govfrontiersin.org. By simulating the system over nanoseconds to microseconds, MD can reveal dynamic aspects of binding that static docking models may miss researchgate.netnih.govnih.gov.

Spectroscopic Techniques for Investigating this compound-Biomolecule Interactions

Spectroscopic techniques are indispensable for probing the interactions between this compound and biomolecules. Fluorescence spectroscopy, for instance, is a powerful tool for real-time monitoring of molecular interactions, offering high sensitivity and non-invasive detection nih.govmums.ac.ir. Changes in fluorescence intensity or emission spectra upon binding can reveal information about the binding mechanism, affinity, and conformational changes nih.govmums.ac.ir. Other spectroscopic methods, such as UV-Vis absorption spectroscopy, FT-IR, and Nuclear Magnetic Resonance (NMR), can also provide complementary data on binding events, structural alterations, and the nature of interactions between this compound and biomolecules nih.govmums.ac.ir. These techniques collectively help elucidate the molecular basis of this compound's biological effects.

Pharmacokinetic and Pharmacodynamic Considerations of Kuhistaferone Pre Clinical Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a biological system. These assays provide crucial insights into a drug's potential bioavailability and clearance mechanisms. Standard assays to evaluate these parameters for a compound like Kuhistaferone would typically include:

Permeability Assays: To predict intestinal absorption, cell-based models such as Caco-2 or MDCK cells are commonly used. These assays determine the rate at which a compound can cross the intestinal epithelial barrier.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, is determined using techniques like equilibrium dialysis or ultrafiltration. This is a critical parameter as only the unbound fraction of a drug is generally considered pharmacologically active.

Metabolic Stability Assays: The stability of a compound in the presence of metabolic enzymes is assessed using liver microsomes or hepatocytes from various species, including humans. These studies help to predict the hepatic clearance of a drug.

Table 1: Representative Data from In Vitro ADME Assays for a Hypothetical Compound

AssayParameterResultInterpretation
Caco-2 PermeabilityPapp (A→B) (10-6 cm/s)15.2High Permeability
Plasma Protein Binding (Human)% Bound98.5High Binding
Human Liver Microsomal Stabilityt1/2 (min)45Moderate Stability
Intrinsic Clearance (µL/min/mg)25Moderate Clearance

This table is illustrative and does not represent actual data for this compound.

Drug-Drug Interaction Potential

Assessing the potential for a new compound to interact with other drugs is a critical safety evaluation. These interactions often occur through the inhibition or induction of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

CYP Inhibition Assays: These assays determine if the compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The half-maximal inhibitory concentration (IC50) is determined for each isoform.

CYP Induction Assays: Using cultured human hepatocytes, these studies evaluate whether the compound can increase the expression of CYP enzymes.

Table 3: Example of Cytochrome P450 Inhibition Data for a Hypothetical Compound

CYP IsoformIC50 (µM)Potential for Interaction
CYP1A2> 50Low
CYP2C915Moderate
CYP2C198Moderate
CYP2D6> 50Low
CYP3A42High

This table is a hypothetical example and does not reflect experimental data for this compound.

Future Research Trajectories and Potential Applications of Kuhistaferone

Elucidation of Broader Biological Spectrum and Mechanistic Pathways

While initial research has highlighted Kuhistaferone's cytotoxic effects against a specific colon cancer cell line, a comprehensive understanding of its biological profile remains nascent. Future investigations should focus on systematically evaluating this compound's activity across a wider array of human cancer cell lines, including those derived from lung, breast, prostate, and leukemia, to determine its spectrum of cytotoxic action and potential selectivity researchgate.netacs.orgacs.orgnih.gov. Concurrently, assessing its effects on non-cancerous cell lines will be crucial for evaluating its therapeutic index.

Beyond cytotoxicity, exploring other potential biological activities, such as anti-inflammatory, antiviral, or neuroprotective effects, would be beneficial, given the ethnobotanical uses of Ferula species. Furthermore, a significant research thrust should be directed towards elucidating the precise mechanistic pathways through which this compound exerts its biological effects. This includes identifying its molecular targets, understanding its impact on key cellular signaling cascades (e.g., apoptosis, cell cycle regulation, DNA damage response), and characterizing its interaction with specific enzymes or receptors. Such detailed mechanistic studies are fundamental for rational drug design and for predicting potential therapeutic benefits and liabilities.

Exploration of Novel Therapeutic Indications (Pre-clinical)

The moderate cytotoxicity observed against HCT116 cells researchgate.netacs.orgacs.orgnih.gov strongly suggests that this compound warrants pre-clinical investigation for its potential as an anti-cancer agent, particularly in the context of colorectal cancer. Pre-clinical studies should involve in vitro assays using patient-derived xenografts and relevant in vivo animal models to assess efficacy, tumor growth inhibition, and potential for metastasis control.

The broad potential of natural products often extends beyond their initially identified activities. Therefore, exploring this compound's efficacy in other disease areas where Ferula species have traditional medicinal applications could uncover novel therapeutic indications. This might include investigating its potential as an anti-inflammatory agent by examining its effects on pro-inflammatory mediators or as an antimicrobial agent, building on the known bioactivity of related sesquiterpenoids mdpi.com. Such exploratory pre-clinical research is vital for identifying new therapeutic avenues for this compound.

Development of Advanced Delivery Systems for Enhanced Bioavailability

The efficacy of many natural products in therapeutic applications can be limited by factors such as poor solubility, low oral bioavailability, and rapid metabolism. To fully realize this compound's therapeutic potential, research into advanced delivery systems is essential. Strategies such as encapsulation within liposomes, polymeric nanoparticles, or solid lipid nanoparticles could significantly improve its solubility and stability, leading to enhanced cellular uptake and sustained release ebi.ac.uk.

Furthermore, the development of prodrugs or chemical modifications of this compound could be explored to optimize its pharmacokinetic properties. These modifications might aim to increase its absorption, reduce its clearance, or target specific tissues. Investigating the bioavailability and tissue distribution of this compound following administration via different routes (e.g., oral, intravenous) will be critical for guiding the development of effective delivery strategies.

Sustainable Sourcing and Production of this compound and its Analogues

As a compound isolated from a plant source, the sustainable sourcing and scalable production of this compound are important considerations for its future development. While extraction from Ferula kuhistanica has been established researchgate.netacs.orgacs.orgrsc.orgnih.govrsc.orgresearchgate.net, reliance on natural sources can be subject to environmental variability, geographical limitations, and ethical concerns. Therefore, optimizing extraction protocols and exploring cultivation methods for Ferula kuhistanica could be a viable approach.

However, the successful total synthesis of this compound researchgate.netweebly.comkyushu-u.ac.jpacs.org offers a more controlled and potentially scalable route for its production. Future research should focus on optimizing synthetic methodologies to improve yields, reduce costs, and minimize environmental impact. This includes exploring greener synthetic routes and developing efficient methods for producing key intermediates. Furthermore, the synthesis of this compound analogues, by systematically modifying its chemical structure, presents an opportunity to enhance its biological activity, improve its pharmacokinetic properties, or reduce potential toxicity, thereby expanding its therapeutic utility.

Collaborative Research Opportunities in Natural Product Drug Discovery

The journey from identifying a promising natural product like this compound to developing a viable therapeutic agent is complex and often requires interdisciplinary collaboration. Opportunities for collaboration abound, bringing together experts from various fields. Natural product chemists can focus on isolation, structural elucidation, and the synthesis of analogues. Pharmacologists and toxicologists are essential for evaluating biological activity, determining mechanisms of action, and assessing safety profiles. Medicinal chemists can leverage this information to design and synthesize improved derivatives.

Moreover, collaborations with oncologists, clinicians, and researchers in related therapeutic areas are crucial for guiding pre-clinical studies towards clinically relevant questions and, eventually, for conducting clinical trials. Partnerships between academic institutions and pharmaceutical or biotechnology companies can facilitate the translation of research findings into tangible therapeutic applications. Such collaborative efforts are vital for unlocking the full potential of this compound and other natural products in addressing unmet medical needs.

Q & A

Basic Research Questions

Q. What foundational steps should guide the experimental design for initial Kuhistaferone studies?

  • Methodological Answer : Begin with a comprehensive literature review to identify gaps in synthesis, characterization, or bioactivity data. Formulate hypotheses based on structural analogs or prior mechanistic studies. Design pilot experiments using controlled variables (e.g., solvent systems, temperature gradients) and validate protocols via reproducibility tests (e.g., triplicate runs). Reference established organic chemistry methodologies for compound isolation and purification, such as column chromatography or recrystallization .

Q. How should researchers address variability in spectroscopic data during this compound characterization?

  • Methodological Answer : Standardize instrumentation calibration (e.g., NMR lock signals, HPLC column conditioning) and document environmental conditions (e.g., humidity, temperature). Cross-validate data using complementary techniques:

  • Table 1 : Common Characterization Techniques for this compound Derivatives
TechniqueParametersPurpose
NMR (¹H/¹³C)400-600 MHz, CDCl₃/DMSO-d₆Structural elucidation
HPLC-MSC18 column, 0.1% formic acid gradientPurity assessment
FT-IR400-4000 cm⁻¹, KBr pelletFunctional group analysis
  • Compare results with literature values for analogous compounds .

Q. What statistical approaches are appropriate for analyzing bioactivity data in this compound assays?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or non-normal distributions. For dose-response studies, apply nonlinear regression models (e.g., log-inhibitor vs. response) to calculate IC₅₀ values. Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be systematically resolved?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to aggregate in vitro/in vivo findings. Use sensitivity analysis to assess bias in experimental models (e.g., cell line specificity, assay endpoints). Validate hypotheses via orthogonal assays (e.g., siRNA knockdown alongside enzymatic inhibition) and molecular docking simulations to probe binding affinity variations .

Q. What strategies optimize the synthetic yield of this compound derivatives with stereochemical precision?

  • Methodological Answer : Employ kinetic vs. thermodynamic control strategies:

  • Kinetic : Low-temperature reactions to trap intermediates.
  • Thermodynamic : Prolonged reflux to favor stable conformers.
    • Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) and monitor enantiomeric excess via chiral HPLC. Document steric/electronic effects using computational tools (e.g., DFT calculations) .

Q. How should multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study this compound’s polypharmacology?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping targets. Use weighted gene co-expression networks (WGCNA) to cluster omics datasets and prioritize hub genes. Validate via CRISPR-Cas9 knockout models and correlate with phenotypic readouts (e.g., apoptosis, metabolic flux) .

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice, age-matched cohorts) and administration routes (oral vs. intravenous). Collect time-series plasma samples for LC-MS/MS analysis, normalizing data to body weight and fasting status. Publish raw datasets and analytical codes in open repositories (e.g., Zenodo) .

Guidelines for Addressing Data Contradictions

  • Step 1 : Replicate experiments under identical conditions.
  • Step 2 : Perform meta-analysis to identify confounding variables (e.g., solvent purity, enzyme batch variations).
  • Step 3 : Collaborate with independent labs for external validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuhistaferone
Reactant of Route 2
Kuhistaferone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.